molecular formula C16H11F4NO3 B2729476 {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate CAS No. 808105-83-1

{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate

Cat. No.: B2729476
CAS No.: 808105-83-1
M. Wt: 341.262
InChI Key: QSFCNXFPZCRCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorobenzoate functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate typically involves a multi-step process:

    Formation of the Carbamate Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)aniline with phosgene or a phosgene substitute to form the corresponding isocyanate intermediate.

    Carbamate Formation: The isocyanate intermediate is then reacted with methyl 2-fluorobenzoate under controlled conditions to form the desired carbamate product.

The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate moiety, leading to the formation of urea derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include urea derivatives, alcohols, amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of novel anti-inflammatory, antiviral, or anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biological pathways. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl benzoate: Similar structure but lacks the fluorine atom on the benzoate ring.

    {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 4-fluorobenzoate: Similar structure with the fluorine atom at a different position on the benzoate ring.

    {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine on the benzoate ring.

Uniqueness

The presence of both trifluoromethyl and fluorobenzoate groups in {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds. This dual functionalization makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO3/c17-12-7-3-1-5-10(12)15(23)24-9-14(22)21-13-8-4-2-6-11(13)16(18,19)20/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCNXFPZCRCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.